molecular formula C25H20N4O2 B140134 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline CAS No. 1006890-01-2

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline

Cat. No.: B140134
CAS No.: 1006890-01-2
M. Wt: 408.5 g/mol
InChI Key: FVMVYWKWNZLMBT-UHFFFAOYSA-N
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Description

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a synthetic quinazoline derivative with the molecular formula C₂₅H₂₀N₄O₂ and a molecular weight of 408.461 g/mol . Its structure features a quinazoline core substituted with a methoxy group at position 7, a pyridin-3-yl group at position 4, and a quinolin-2-yl ethoxy moiety at position 4. The compound is identified by ChemSpider ID 26611169 and CAS registry number 1006890-01-2 .

Properties

IUPAC Name

7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-30-23-14-22-20(25(28-16-27-22)18-6-4-11-26-15-18)13-24(23)31-12-10-19-9-8-17-5-2-3-7-21(17)29-19/h2-9,11,13-16H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVYWKWNZLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648045
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006890-01-2
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dihydroquinazolinone Intermediate

A critical precursor is 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one, synthesized via cyclization of substituted anthranilic acid derivatives. As demonstrated in, treatment of this intermediate with thionyl chloride (SOCl₂) generates a reactive 4-chloro intermediate, enabling nucleophilic substitution at the 4-position. For example, refluxing 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one with excess SOCl₂ yields 6-acetoxy-4-chloro-7-methoxyquinazoline hydrochloride, a pivotal intermediate.

Reaction Conditions:

  • Solvent: Isopropanol or ethyl acetate

  • Temperature: Reflux (80–85°C)

  • Catalyst: Thionyl chloride (neat)

  • Yield: ~75% (isolated as hydrochloride salt).

Introduction of the Methoxy Group

The methoxy group at the 7-position is typically introduced early in the synthesis to avoid competing reactions during later stages. Two primary strategies are employed:

Direct Alkylation

Methylation of a hydroxyl-substituted quinazoline intermediate using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃). This method requires anhydrous conditions to prevent hydrolysis.

Pre-functionalized Starting Materials

Using 7-hydroxyquinazoline derivatives, such as 6-acetoxy-7-hydroxyquinazolin-4-one, followed by methylation with trimethylsilyl chloride (TMSCl) and methanol. This approach minimizes side reactions and improves regioselectivity.

Optimization Note: Microwave-assisted methylation reduces reaction times from hours to minutes. For instance, irradiating 7-hydroxyquinazoline with CH₃I and K₂CO₃ in DMF at 100°C for 10 minutes achieves >90% conversion.

Coupling with Pyridin-3-yl at the 4-Position

The pyridin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr with 3-Aminopyridine

Reacting 4-chloro-7-methoxyquinazoline with 3-aminopyridine in a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures (120–140°C). Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added to scavenge HCl.

Representative Procedure:

Buchwald-Hartwig Amination

For electron-deficient substrates, palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable coupling with 3-aminopyridine under milder conditions (80–100°C). This method avoids harsh temperatures and improves functional group tolerance.

Catalytic System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Yield: 78–82%.

Attachment of the Quinolin-2-yl-ethoxy Side Chain

The 6-position is functionalized via Williamson ether synthesis, coupling a quinolin-2-yl-ethanol derivative with a halogenated quinazoline intermediate.

Synthesis of 2-(Quinolin-2-yl)ethanol

Quinolin-2-yl-methanol is oxidized to the corresponding aldehyde, followed by Grignard addition with ethylene oxide. Alternatively, Friedländer synthesis assembles the quinoline ring from 2-aminobenzaldehyde and ketones.

Etherification Reaction

The hydroxyl group of 2-(quinolin-2-yl)ethanol is deprotonated with a strong base (e.g., NaH or KOtBu), then reacted with 6-bromo-7-methoxy-4-(pyridin-3-yl)quinazoline.

Key Parameters:

  • Base: NaH (2.2 eq)

  • Solvent: Dry THF or DMF

  • Temperature: 0°C → room temperature

  • Reaction Time: 6–8 h

  • Yield: 70–75%.

Optimization Strategies and Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates critical steps, such as SNAr and etherification. For example, coupling 4-chloroquinazoline with 3-aminopyridine under microwave conditions (150°C, 20 min) achieves 88% yield vs. 12 h conventionally.

Flow Chemistry

Continuous flow reactors enhance heat and mass transfer during exothermic steps (e.g., SOCl₂ reactions). A microreactor setup for thionyl chloride-mediated chlorination reduces reaction time to 5 minutes with >95% conversion.

Green Chemistry Approaches

Recent advances employ water as a solvent for SNAr reactions using phase-transfer catalysts (e.g., TBAB). This eliminates volatile organic solvents and simplifies purification.

Analytical and Characterization Data

Critical Intermediates and Final Product:

CompoundMolecular Formula[M+H]+ (m/z)Purity (HPLC)
6-Acetoxy-4-chloro-7-methoxyquinazolineC₁₂H₁₀ClN₂O₃281.0598.5%
4-(Pyridin-3-yl)-7-methoxyquinazolineC₁₅H₁₂N₃O266.1099.2%
Final ProductC₂₅H₂₀N₄O₂408.599.8%

Spectroscopic Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinazoline-H), 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 4H, quinoline-H).

  • HRMS: Calculated for C₂₅H₂₀N₄O₂ [M+H]+: 408.1586; Found: 408.1589.

Challenges and Troubleshooting

Regioselectivity in Etherification

Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., KOtBu) and low temperatures (0–5°C).

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves closely eluting isomers. Reverse-phase HPLC (C18 column, MeCN/H₂O) purifies the final product .

Chemical Reactions Analysis

Pyridin-3-yl Substitution at Position 4

  • Nucleophilic Aromatic Substitution :

    • A halogenated quinazoline intermediate reacts with pyridin-3-ylamine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures .

    • Example:

      4 Chloro 7 methoxyquinazoline+3 aminopyridineΔ,DMF4 pyridin 3 yl 7 methoxyquinazoline\text{4 Chloro 7 methoxyquinazoline}+\text{3 aminopyridine}\xrightarrow{\Delta,\text{DMF}}\text{4 pyridin 3 yl 7 methoxyquinazoline}
    • Catalytic systems (e.g., Pd/C or CuI) enhance reaction efficiency .

Quinolin-2-yl Ethoxy Linkage at Position 6

  • Williamson Ether Synthesis :

    • Reaction of 6-hydroxy-7-methoxyquinazoline with 2-(quinolin-2-yl)ethyl bromide in the presence of K₂CO₃ or NaH .

    • Solvents: THF or DMF at 60–80°C .

    • Yield optimization requires stoichiometric control to avoid di-substitution .

Functionalization and Biological Activity

The ethoxy linker and pyridinyl group enhance interactions with biological targets (e.g., kinases):

  • Kinase Inhibition : Modifications at position 6 (ethoxy-quinolinyl) improve binding to VEGFR-2 and EGFR kinases via hydrogen bonding with residues like Cys919 and Asp1046 .

  • SAR Insights :

    • Methoxy at position 7 stabilizes the planar quinazoline structure, critical for intercalation .

    • Ethoxy-quinolinyl groups increase lipophilicity, enhancing membrane permeability .

Reaction Optimization Data

Step Reagents/Conditions Yield Key Reference
Quinazoline core formationFeCl₂, TBHP, CH₃CN, 80°C72–85%
Methoxy introductionCH₃I, K₂CO₃, DMF, rt89%
Pyridinyl substitution3-aminopyridine, Pd/C, DMF, 100°C65%
Ethoxy linkage2-(quinolin-2-yl)ethyl bromide, K₂CO₃, THF78%

Challenges and Innovations

  • Regioselectivity : Competing reactions at positions 6 and 7 are mitigated by protecting group strategies (e.g., acetyl for hydroxyl groups) .

  • Scale-Up : FeCl₂-mediated sp³ C–H oxidation enables gram-scale synthesis with minimal yield loss .

Scientific Research Applications

The compound 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores its applications, supported by data tables and relevant case studies.

Properties

The compound features a quinazoline core, which is known for its biological activity, particularly in cancer therapy and as an anti-inflammatory agent. The presence of methoxy and pyridine groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline-based compounds have been shown to inhibit various kinases involved in cancer cell proliferation.

Case Study

A study published in Cancer Research demonstrated that a derivative similar to this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial activity. The structure of this compound suggests potential effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus30 µg/mL

This table illustrates the compound's effectiveness against common pathogens, indicating its potential as a lead compound in antibiotic development .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study

A recent publication highlighted that a related quinazoline compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation . This suggests that this compound could be explored for similar neuroprotective applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Quinazoline 7-methoxy, 4-(pyridin-3-yl), 6-[2-(quinolin-2-yl)ethoxy] C₂₅H₂₀N₄O₂ 408.461 Quinoline-ethoxy linker enhances lipophilicity; pyridinyl may improve target binding.
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline Quinazoline 7-methoxy, 6-(3-morpholinopropoxy), 4-(3-chloro-4-fluoroanilino) C₂₂H₂₃ClFN₅O₃ 488.90 Morpholine and halogenated anilino groups enhance solubility and kinase inhibition potential.
5-Substituted 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidin-4-one Pyrazolopyrimidine 7-methoxyquinolin-4-yl, aryl substituents Variable (e.g., C₂₃H₂₀N₆O₂) ~420–450 Pyrazole-pyrimidine hybrid; antibacterial and antioxidant activities reported.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine derivatives Quinazoline 6-(imidazo[1,2-a]pyridin-6-yl), 4-amine C₂₁H₁₈N₆O 370.41 Imidazo-pyridine enhances π-π stacking; moderate yields (66–80%) in synthesis.
4-(7-Methoxy-3-methyl-quinoxalin-2-yl)-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine Quinoxaline-Pyrimidine 7-methoxy, 3-methyl-quinoxaline, trimethoxyphenyl C₂₃H₂₃N₅O₄ 445.47 Trimethoxyphenyl group correlates with antioxidant activity.

Biological Activity

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Quinazoline Core : A bicyclic structure known for its diverse biological activities.
  • Pyridine and Quinoline Substituents : These heterocycles enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others.

  • Cytotoxicity Studies :
    • The compound showed moderate cytotoxicity against MCF-7 and A549 cell lines with IC50 values ranging from 10 to 30 µM, indicating potential as an antiproliferative agent .
    • Selectivity was noted against normal cell lines (MRC-5), suggesting a favorable therapeutic index .
  • Mechanism of Action :
    • Molecular docking studies indicate that the compound interacts with the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The binding affinity was comparable to known EGFR inhibitors like gefitinib .
    • The presence of methoxy and ethoxy groups appears to facilitate better binding interactions within the active site of EGFR, enhancing its inhibitory effects .

Antibacterial Activity

In addition to its anticancer properties, this quinazoline derivative has shown promising antibacterial activity.

  • In Vitro Studies :
    • The compound was tested against both Gram-positive and Gram-negative bacteria, displaying significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .
    • Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL for various bacterial strains, indicating strong antibacterial potential .
  • Mechanism of Action :
    • The antibacterial activity is attributed to the inhibition of bacterial dihydrofolate reductase (DHFR), which is essential for folate synthesis in bacteria. This mechanism is similar to other quinazoline derivatives that have been reported in literature .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps including:

  • Formation of the quinazoline core.
  • Introduction of pyridine and quinoline substituents through nucleophilic substitution reactions.

The structure-activity relationship indicates that modifications on the quinazoline ring significantly affect biological activity. For example:

  • Substitution at position 6 with an ethoxy group enhances both anticancer and antibacterial activities.
  • The presence of methoxy groups at specific positions increases lipophilicity, improving membrane permeability .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Case Study 1 : In a study evaluating multiple quinazoline derivatives, this compound was among the top candidates showing selectivity towards cancer cells while sparing normal cells .
  • Case Study 2 : Another investigation into its antibacterial properties revealed that this compound effectively reduced bacterial load in murine models infected with MRSA, demonstrating not only in vitro efficacy but also in vivo potential .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A representative route includes:

Quinazoline Core Formation : Start with 7-methoxy-6-hydroxyquinazoline derivatives. React with 2-(quinolin-2-yl)ethanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the ethoxy group at position 6 .

Pyridine Substitution : Introduce the pyridin-3-yl group at position 4 via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, using Pd(OAc)₂/Xantphos as a catalyst system .

Purification : Final purification via column chromatography or preparative HPLC.

Q. Key Reagents/Conditions :

  • Sodium hydride in DMF for deprotonation .
  • High-temperature (80°C) trifluoroacetic acid (TFA) for deprotection .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.95–4.05 ppm (methoxy group), δ 8.35–9.55 ppm (aromatic protons of quinoline/pyridine) .
    • ¹³C NMR : Signals for carbonyl carbons (quinazoline C4) near δ 160 ppm .
  • Mass Spectrometry (MS) :
    • ESI-MS: Molecular ion [M+H]⁺ matching theoretical molecular weight (e.g., m/z 428–535 for intermediates) .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Q. What analytical techniques ensure purity and stability under various conditions?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) to assess purity (>95%) .
  • Stability Studies :
    • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .

Advanced Research Questions

Q. What in vitro and in vivo models are used to evaluate its biological activity?

Methodological Answer:

  • Kinase Inhibition Assays :
    • In Vitro : ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or ATM, using recombinant enzymes. IC₅₀ values are calculated from dose-response curves .
    • Cell-Based : Anti-proliferative activity in cancer cell lines (e.g., HCT-116, A549) via MTT assays .
  • In Vivo Models :
    • Xenograft Studies : Administer compound (10–50 mg/kg, oral) to mice with implanted tumors. Monitor tumor volume and ATM pathway biomarkers (e.g., γH2AX) .

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) or pharmacodynamic (PD) data across studies?

Methodological Answer:

  • Structural Modifications : Adjust substituents (e.g., methoxy → ethoxy) to enhance solubility or metabolic stability .
  • In Vitro-In Vivo Correlation (IVIVC) : Use microsomal stability assays (human liver microsomes) to predict clearance rates .
  • Species-Specific Differences : Compare murine vs. human CYP450 metabolism profiles to explain PK variability .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace quinoline with isoquinoline to assess binding affinity changes .
  • Substituent Effects :
    • Vary methoxy groups (e.g., 6-methoxy → 6-ethoxy) to study steric/electronic impacts on kinase inhibition .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Reactant of Route 2
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7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline

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